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Introduction

Enlimomab (also known as BIRR-1 or R6.5) is a murine lgG2a monoclonal antibody that
specifically targets human Intercellular Adhesion Molecule-1 (ICAM-1), also designated as
CD54.[1][2] ICAM-1 is a transmembrane glycoprotein belonging to the immunoglobulin
superfamily, constitutively expressed at low levels on various cell types, including leukocytes
and endothelial cells. Its expression is significantly upregulated at sites of inflammation by pro-
inflammatory cytokines such as tumor necrosis factor-alpha (TNF-a), interleukin-1 beta (IL-1[(3),
and interferon-gamma (IFN-y).[2]

The primary function of ICAM-1 is to mediate the firm adhesion of leukocytes to the vascular
endothelium, a critical step in their extravasation from the bloodstream into surrounding tissues
during an inflammatory response. This interaction is predominantly mediated through the
binding of ICAM-1 to the B2 integrins, Lymphocyte Function-associated Antigen-1 (LFA-1;
CD11a/CD18) and Macrophage-1 antigen (Mac-1; CD11b/CD18), which are expressed on the
surface of leukocytes.[2]

Enlimomab exerts its function by binding to the second extracellular immunoglobulin-like
domain of ICAM-1, thereby sterically hindering the interaction between ICAM-1 and its integrin
ligands.[2] This blockade of leukocyte adhesion forms the basis of Enlimomab’s potential as
an anti-inflammatory agent. However, it is crucial to note that as a murine lgG2a antibody,
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Enlimomab can activate the complement system, leading to neutrophil activation, which may
contribute to some of the adverse effects observed in clinical trials.[1]

These application notes provide detailed protocols for utilizing Enlimomab as a research tool
to study the multifaceted roles of ICAM-1 in various biological processes, including cell
adhesion, immune responses, and inflammatory signaling.

Data Presentation

Table 1- In Vi i ¢ Enli |

Parameter Value Cell TypelAssay Reference

o Requires <2.8% ]
IC50 for inhibition of JY B-lymphoblastoid
) serum from treated [3]
JY cell aggregation ] cells
patients

. o Significant increase at
Neutrophil Activation

) clinically relevant Human whole blood [1]
(CD11b upregulation)

concentrations

o Significant decrease
Neutrophil Activation o
] at clinically relevant Human whole blood [1]
(L-selectin decrease) )
concentrations

Note: Specific IC50 values for Enlimomab in direct leukocyte-endothelial adhesion assays are
not readily available in the public domain. The provided data on JY cell aggregation reflects the
functional activity of the antibody in patient serum.

Table 2: In Vivo Experimental Dosing of a Related Anti-
ICAM-1 Antibody (1A29) in Rats
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. Antibody & Administration o
Animal Model Key Findings Reference
Dose Route
) Did not
) 1A29 (anti-rat o
Wistar rats (focal significantly
o _ ICAM-1), 2 Intravenous _ [4]
brain ischemia) reduce infarct
mg/kg )
size.
Augmented
) 1A29 (anti-rat infarct size and
Wistar rats _ _
N ICAM-1), 200 Intraperitoneal generated anti- [4]
(sensitized)
pno/kg mouse
antibodies.

Note: Data from a comparable murine anti-rat ICAM-1 antibody (1A29) is presented to provide

a reference for preclinical in vivo studies, as specific Enlimomab dosing in similar animal

models of inflammation is not extensively detailed in available literature.

Mandatory Visualization
ICAM-1 Signaling Pathway
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Caption: ICAM-1 signaling cascade upon leukocyte binding and its inhibition by Enlimomab.

Experimental Workflow: Leukocyte Adhesion Assay
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Leukocyte Adhesion Assay Workflow
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Caption: Workflow for an in vitro leukocyte-endothelial cell adhesion assay.

Experimental Protocols
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In Vitro Leukocyte-Endothelial Cell Adhesion Assay

This protocol details a method to assess the inhibitory effect of Enlimomab on the adhesion of
leukocytes to activated human endothelial cells.

Materials:

Human umbilical vein endothelial cells (HUVECS) or other suitable endothelial cells

» Endothelial cell growth medium

o Human peripheral blood mononuclear cells (PBMCSs) or isolated neutrophils

e RPMI-1640 medium

o Fetal bovine serum (FBS)

¢ Recombinant human TNF-a

e Enlimomab (R6.5)

* |sotype control antibody (murine IgG2a)

e Calcein-AM or other fluorescent cell tracker

o Phosphate-buffered saline (PBS)

o 96-well black, clear-bottom tissue culture plates

o Fluorescence plate reader or fluorescence microscope

Methodology:

o Endothelial Cell Culture:

o Culture HUVECSs in endothelial cell growth medium in a 96-well black, clear-bottom plate
until a confluent monolayer is formed.
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o Activate the HUVEC monolayer by adding fresh medium containing TNF-a (e.g., 10
ng/mL) and incubate for 4 to 24 hours at 37°C in a 5% CO2 incubator to upregulate ICAM-
1 expression.

e Leukocyte Preparation:

o Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with
Ficoll-Paque). Alternatively, isolate neutrophils using a suitable method.

o Resuspend the isolated leukocytes in RPMI-1640 supplemented with 1% FBS.

o Label the leukocytes with a fluorescent dye such as Calcein-AM (e.g., 5 uM) for 30
minutes at 37°C.

o Wash the labeled cells twice with RPMI-1640 to remove excess dye and resuspend at a
concentration of 1 x 10° cells/mL.

e Adhesion Assay:

[e]

Wash the activated HUVEC monolayer twice with warm PBS.

o

Add 100 pL of RPMI-1640 containing various concentrations of Enlimomab or an isotype
control antibody to the wells. A typical concentration range to test would be 0.1 - 10 pg/mL.

Incubate for 30 minutes at 37°C.

o

[¢]

Add 100 pL of the labeled leukocyte suspension (1 x 10° cells) to each well.

Incubate the co-culture for 30-60 minutes at 37°C.

o

[e]

Gently wash the wells three times with warm PBS to remove non-adherent leukocytes.

e Quantification of Adhesion:

o Add 100 pL of PBS to each well.

o Quantify the fluorescence of the remaining adherent cells using a fluorescence plate
reader.
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o Alternatively, visualize and count the adherent cells using a fluorescence microscope.

o Calculate the percentage of adhesion relative to the untreated control.

Neutrophil Activation Assay (Flow Cytometry)

This protocol is designed to assess the potential of Enlimomab to induce neutrophil activation
by measuring the upregulation of the activation marker CD11b.[1]

Materials:

Fresh human whole blood collected in heparin-containing tubes

e Enlimomab (R6.5)

* |sotype control antibody (murine IgG2a)

e F(ab')2 fragments of Enlimomab (as a negative control)

e Soluble complement receptor type 1 (SCR1) (as an inhibitor of complement activation)
e FITC- or PE-conjugated anti-human CD11b antibody

e APC- or PerCP-conjugated anti-human CD14 antibody (to gate on monocytes/macrophages)
» Erythrocyte lysis buffer

o FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

e Flow cytometer

Methodology:

» Whole Blood Incubation:

o In a 96-well U-bottom plate, add 100 pL of fresh human whole blood to each well.

o Add Enlimomab at various concentrations (e.g., 1, 10, 100 pg/mL). Include wells with an
isotype control, F(ab')z fragments of Enlimomab, and Enlimomab pre-incubated with
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sCR1.
o Incubate the plate for 30-60 minutes at 37°C.
e Antibody Staining:

o Following incubation, add the fluorescently conjugated anti-CD11b and anti-CD14
antibodies to each well at the manufacturer's recommended concentration.

o Incubate for 30 minutes on ice in the dark.

» Erythrocyte Lysis and Cell Preparation:

o

Add 2 mL of 1X erythrocyte lysis buffer to each well and incubate for 10 minutes at room
temperature in the dark.

o

Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.

[¢]

Wash the cell pellet with 200 pL of FACS buffer and centrifuge again.

[¢]

Resuspend the cells in 200 pL of FACS buffer.

e Flow Cytometry Analysis:

o

Acquire the samples on a flow cytometer.

[¢]

Gate on the neutrophil population based on their forward and side scatter characteristics.

[¢]

Analyze the mean fluorescence intensity (MFI) of CD11b on the gated neutrophil
population.

o

Compare the CD11b MFI of Enlimomab-treated samples to the isotype control and other
negative controls.

Complement Fixation Assay

This protocol provides a general framework for assessing the ability of Enlimomab to fix
complement, which is a key mechanism underlying its potential to activate neutrophils.
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Materials:

Target cells expressing ICAM-1 (e.g., TNF-a stimulated HUVECSs or a high-expressing cell
line)

e Enlimomab (R6.5)

* |sotype control antibody (murine IgG2a)

e Normal human serum (as a source of complement)

» Heat-inactivated human serum (as a negative control)

o Assay buffer (e.g., Veronal buffered saline with Caz+ and Mg2*)

» Cell viability indicator (e.g., Calcein-AM or a lactate dehydrogenase (LDH) release assay kit)
e 96-well tissue culture plates

Methodology:

e Cell Preparation:

o Seed the ICAM-1 expressing target cells in a 96-well plate and culture until they form a
confluent monolayer.

o If using a cell line, ensure high ICAM-1 expression, which can be confirmed by flow
cytometry.

o Complement Fixation and Cytotoxicity:
o Wash the target cells twice with assay buffer.
o Prepare serial dilutions of Enlimomab and the isotype control antibody in assay buffer.

o Add 50 uL of the antibody dilutions to the respective wells and incubate for 30 minutes at
37°C to allow antibody binding.
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o Add 50 pL of normal human serum (diluted, e.g., 1:10 in assay buffer) to the wells. Include
control wells with heat-inactivated serum.

o Incubate for 1-2 hours at 37°C.

o Assessment of Cell Lysis:

o If using a Calcein-AM release assay: Pre-label the target cells with Calcein-AM before the
assay. After the incubation with complement, collect the supernatant and measure the
fluorescence of the released Calcein.

o If using an LDH release assay: After the incubation with complement, collect the
supernatant and measure LDH activity according to the manufacturer's instructions.

o Calculate the percentage of specific lysis relative to a maximum lysis control (e.g., cells
treated with a lysis buffer).

Conclusion

Enlimomab serves as a valuable tool for the in-depth study of ICAM-1's role in inflammatory
processes and immune cell trafficking. The protocols provided herein offer a foundation for
investigating the inhibitory effects of Enlimomab on leukocyte adhesion, as well as its potential
to induce complement-mediated neutrophil activation. Researchers and drug development
professionals can adapt these methodologies to their specific experimental systems to further
elucidate the complex biology of ICAM-1 and to evaluate the therapeutic potential and possible
side effects of targeting this crucial adhesion molecule. When interpreting results, it is essential
to consider the murine origin and IgG2a isotype of Enlimomab, which can influence its in vivo

and in vitro activity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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